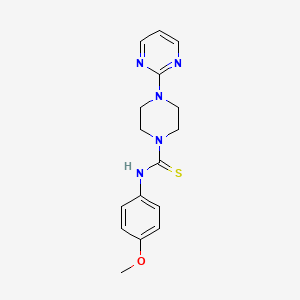
N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves the inhibition of specific enzymes and receptors. The compound has been found to inhibit the activity of tyrosine kinase, which plays a crucial role in the development and progression of cancer. It also inhibits the activity of dipeptidyl peptidase-4, which is involved in the regulation of blood glucose levels in diabetes. Additionally, it has been found to bind to certain receptors in the brain, which may have implications in the treatment of neurological disorders.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce blood glucose levels in diabetes, and modulate certain neurotransmitter systems in the brain. However, the exact mechanisms underlying these effects are still being studied.
実験室実験の利点と制限
One of the main advantages of N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is its potential for use in the treatment of various diseases. It has shown promising results in preclinical studies and may have fewer side effects compared to existing treatments. However, there are also limitations to its use in lab experiments. The compound may have low solubility or stability, which can affect its efficacy. Additionally, further studies are needed to determine its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for the study of N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new derivatives of the compound with improved pharmacological properties. Additionally, further studies are needed to determine the exact mechanisms underlying the biochemical and physiological effects of the compound.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research for its potential applications in medicinal chemistry. The compound has been synthesized using various methods and has been found to inhibit the activity of certain enzymes and receptors involved in the development and progression of various diseases. While there are advantages to its use in lab experiments, there are also limitations that need to be addressed. Further studies are needed to determine the exact mechanisms underlying its effects and to optimize its pharmacological properties.
合成法
N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide can be synthesized using various methods. One of the most common methods involves the reaction of 4-methoxybenzyl chloride with 2-pyrimidinecarboxylic acid in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine and carbon disulfide to obtain the final product.
科学的研究の応用
N-(4-methoxyphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and neurological disorders. It has been found to inhibit the activity of certain enzymes and receptors that play a key role in the development and progression of these diseases.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5OS/c1-22-14-5-3-13(4-6-14)19-16(23)21-11-9-20(10-12-21)15-17-7-2-8-18-15/h2-8H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFACTYZYLQANCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

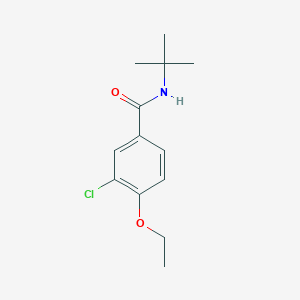
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)
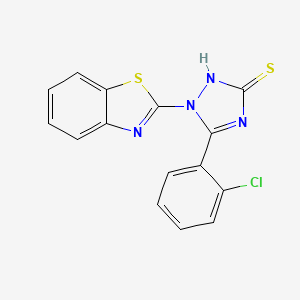
![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
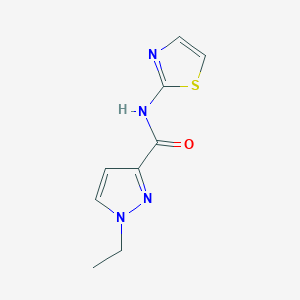
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)

![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)
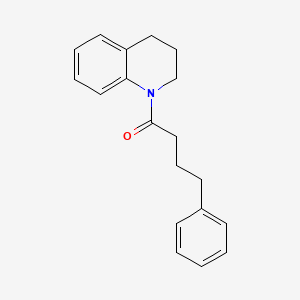
![N,N'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(oxy-3,1-phenylene)]diacetamide](/img/structure/B5813166.png)

![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B5813187.png)
![N-(2-{2-[1-(4-aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B5813197.png)